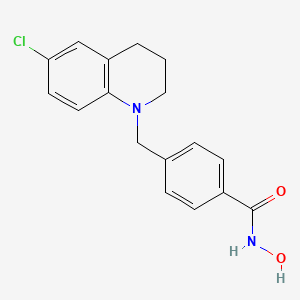
TAMRA-PEG4-DBCO
描述
TAMRA-PEG4-DBCO is a compound that combines a tetramethylrhodamine (TAMRA) dye with a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) group. This compound is primarily used in bioorthogonal chemistry, particularly in copper-free click chemistry, which allows for the labeling and detection of biomolecules in living systems without the need for toxic copper catalysts. The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .
科学研究应用
TAMRA-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and detecting azide-functionalized molecules.
Biology: Employed in live-cell imaging and tracking of biomolecules due to its fluorescent properties.
Medicine: Utilized in drug delivery systems and diagnostic assays to track the distribution and localization of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools for detecting specific biomolecules
作用机制
Target of Action
TAMRA-PEG4-DBCO is a reagent used in Click Chemistry , a powerful tool for bioconjugation . The primary targets of this compound are molecules containing azide groups . The DBCO group in the compound can react with these azide groups to form a stable triazole linkage .
Mode of Action
The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage without the need for a catalyst . This makes it an ideal alternative for applications that are intolerant to copper .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the bioconjugation processes in Click Chemistry . The formation of the triazole linkage can be used for various purposes, such as oligonucleotide labeling and automated DNA sequencing applications .
Pharmacokinetics
The compound contains a hydrophilic peg spacer, which is known toincrease solubility in aqueous media . This could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules . This enables the compound to be used as a labeling reagent in various applications, including oligonucleotide labeling and automated DNA sequencing .
Action Environment
The action of this compound is influenced by the presence of azide-containing molecules, which are its primary targets . The compound is also designed to be stable and reactive in aqueous environments due to its hydrophilic PEG spacer . .
生化分析
Biochemical Properties
TAMRA-PEG4-DBCO plays a significant role in biochemical reactions due to its unique structure. The TAMRA dye is known for its fluorescent properties, making it useful in oligonucleotide labeling and automated DNA sequencing applications . The DBCO group in this compound enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules . This reaction occurs without the need for a catalyst, making it ideal for applications where copper intolerance is an issue . The PEG4 linker increases the solubility of the compound in aqueous media, enhancing its compatibility with biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to label biomolecules allows for the tracking and visualization of cellular components. For instance, this compound can be used to label oligonucleotides, enabling the study of DNA and RNA interactions within cells . Additionally, the compound’s fluorescent properties make it useful in imaging applications, allowing researchers to observe cellular processes in real-time . The interaction of this compound with azide-functionalized biomolecules can also impact cell signaling pathways and gene expression by facilitating the study of these processes through fluorescence-based assays .
Molecular Mechanism
The mechanism of action of this compound involves its ability to undergo SPAAC reactions with azide-containing molecules . This reaction forms a stable triazole linkage, which is highly specific and efficient . The TAMRA dye component of the compound emits fluorescence upon excitation, allowing for the detection and quantification of labeled biomolecules . The PEG4 linker enhances the solubility and stability of the compound, ensuring its effective interaction with target biomolecules . The DBCO group facilitates the click chemistry reaction, enabling the specific labeling of azide-functionalized molecules without the need for a catalyst .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and protected from light . In solution, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the fluorescence intensity of this compound may decrease due to photobleaching, which can affect its performance in long-term experiments . Its stability and solubility properties ensure that it remains effective for most short-term and medium-term applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is important to optimize the dosage to achieve the desired labeling and imaging effects while minimizing any potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s PEG4 linker enhances its solubility, allowing it to be efficiently transported within biological systems . The DBCO group enables the compound to participate in SPAAC reactions, forming stable triazole linkages with azide-containing biomolecules . These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its PEG4 linker . The hydrophilic nature of the PEG4 linker increases the compound’s solubility in aqueous media, facilitating its movement within biological systems . The DBCO group allows for specific interactions with azide-functionalized biomolecules, ensuring targeted labeling and distribution . The compound’s fluorescent properties enable researchers to track its localization and accumulation within cells and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns depending on the target biomolecules it interacts with . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its fluorescent properties allow for the visualization of its localization within cells, providing insights into its activity and function at the subcellular level . The PEG4 linker and DBCO group ensure that the compound remains stable and functional within the cellular environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG4-DBCO involves several steps:
Synthesis of TAMRA-PEG4: The PEG4 linker is first attached to the TAMRA dye. This is typically achieved through a reaction between the carboxyl group of TAMRA and the amine group of PEG4, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Attachment of DBCO: The DBCO group is then attached to the PEG4 linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of TAMRA, PEG4, and DBCO are synthesized or procured.
Coupling Reactions: The coupling reactions are carried out in large reactors, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
TAMRA-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-functionalized molecules to form a stable triazole linkage .
Common Reagents and Conditions
Reagents: Azide-functionalized molecules or biomolecules.
Conditions: The reaction is typically carried out in aqueous media at room temperature, without the need for a copper catalyst.
Major Products
The major product of the reaction is a triazole-linked conjugate, where the this compound is covalently attached to the azide-functionalized molecule .
相似化合物的比较
Similar Compounds
Dibenzocyclooctyne-PEG4-Fluor 545: Similar to TAMRA-PEG4-DBCO but uses a different fluorophore.
DBCO-PEG4-biotin: Uses biotin instead of TAMRA for applications requiring biotin-streptavidin interactions.
DBCO-PEG4-maleimide: Contains a maleimide group for thiol-reactive labeling
Uniqueness
This compound is unique due to its combination of a fluorescent dye (TAMRA), a hydrophilic PEG linker, and a DBCO group for copper-free click chemistry. This combination allows for efficient and specific labeling of biomolecules in living systems, with the added advantage of fluorescence for visualization .
属性
CAS 编号 |
1895849-41-8 |
|---|---|
分子式 |
C54H57N5O10 |
分子量 |
936.08 |
IUPAC 名称 |
TAMRA-PEG4-DBCO |
InChI |
InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)46-33-39(15-18-43(46)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |
InChI 键 |
PPBDZCKACSOPKU-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(CCOCCOCCOCCOCCNC(C1=CC=C(C([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(C)C)=C4)=CC3=[N+](C)/C)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7 |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO, DMF, DCM |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TAMRA-PEG4-DBCO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


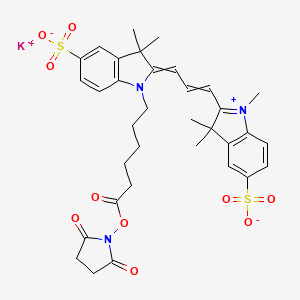
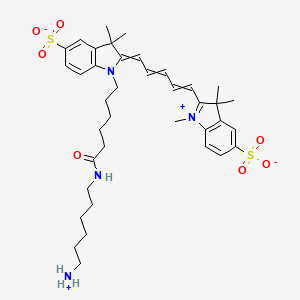

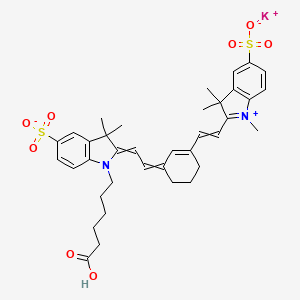


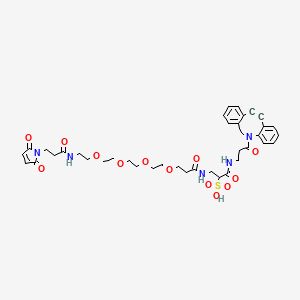
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

